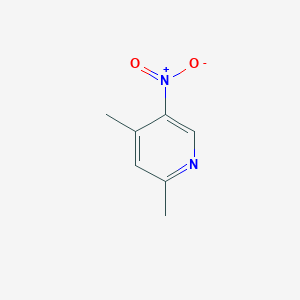

2,4-Dimethyl-5-nitropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethyl-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-5-3-6(2)8-4-7(5)9(10)11/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMAJNANLBOHCAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60547486 | |

| Record name | 2,4-Dimethyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60547486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1074-99-3 | |

| Record name | 2,4-Dimethyl-5-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1074-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60547486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine, 2,4-dimethyl-5-nitro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Reaction Mechanisms

Nitration of Substituted Pyridines

Direct nitration of the pyridine (B92270) ring is notoriously challenging due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic attack. However, specialized methods have been developed to overcome this hurdle.

Selective Nitration of 2,4-Dimethylpyridine (B42361)

The nitration of 2,4-dimethylpyridine presents a regiochemical challenge. Traditional nitrating agents often lead to a mixture of products or fail to provide the desired 5-nitro isomer in significant yields. A successful approach involves a dearomatization-rearomatization strategy. This method utilizes a one-pot, catalyst-free process that can be performed under mild, open-air conditions, making it a practical route for the meta-nitration of pyridines. acs.org

Mechanism of Nitro Group Migration (e.g.,psu.edursc.orgSigmatropic Shift)

A key mechanistic feature in the nitration of certain pyridine derivatives is the migration of the nitro group. The reaction of pyridine compounds with dinitrogen pentoxide initially forms an N-nitropyridinium intermediate. psu.eduresearchgate.net Subsequent reaction with a nucleophile, such as bisulfite, leads to the formation of unstable 1,2- and 1,4-dihydropyridine (B1200194) adducts. psu.eduresearchgate.netrsc.org For the 1,2-dihydropyridine intermediate, a regioselective psu.edursc.org sigmatropic shift of the nitro group from the nitrogen atom to the 3-position of the pyridine ring occurs. rsc.orgresearchgate.netresearchgate.netrsc.org This concerted, intramolecular rearrangement is favored over a mechanism involving the formation of a tight ion pair. psu.edursc.org The final step involves the elimination of the nucleophile to regenerate the aromatic pyridine ring, now containing a nitro group at the 3- (or 5-) position. researchgate.net

This mechanism is supported by studies on various substituted pyridines, including 3-methyl- and 2,5-dimethyl-pyridine, where analogous regioselective migrations are observed. researchgate.netrsc.org The high regioselectivity of this migration is a key advantage of this synthetic route. researchgate.net

Role of Nitrating Agents (e.g., Dinitrogen Pentoxide, Nitric Acid/Sulfuric Acid)

The choice of nitrating agent is critical for the successful synthesis of nitropyridines. While mixtures of nitric acid and sulfuric acid are common nitrating agents, they are generally ineffective for the nitration of pyridine, resulting in very low yields. researchgate.net

Dinitrogen pentoxide (N₂O₅), on the other hand, has proven to be a much more effective reagent for this transformation. psu.eduresearchgate.net When reacted with pyridine in an organic solvent, N₂O₅ forms the N-nitropyridinium ion. researchgate.netresearchgate.net This intermediate is key to the subsequent steps of the reaction. The reaction is often carried out in the presence of sulfur dioxide or followed by treatment with an aqueous solution of sodium bisulfite. researchgate.netresearchgate.netntnu.no This procedure, sometimes referred to as Bakke's procedure, allows for the nitration of pyridines at the 3-position in good yields. researchgate.net For instance, the reaction of pyridine with N₂O₅ followed by treatment with aqueous sodium bisulfite can yield 3-nitropyridine (B142982) in 77% yield. researchgate.netresearchgate.net

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer an efficient and atom-economical alternative for the synthesis of complex molecules like 2,4-dimethyl-5-nitropyridine from simple starting materials in a single step.

Hantzsch-type Reactions for 5-Nitro-1,4-dihydropyridine Precursors

The Hantzsch dihydropyridine (B1217469) synthesis is a classic MCR that can be adapted to produce precursors for this compound. alfa-chemistry.comtandfonline.comorganic-chemistry.orgscispace.com In a recently developed approach, a multicomponent reaction involving a 2-nitroketone (like nitroacetone), acetaldehyde (B116499) diethyl acetal (B89532) (as a source of acetaldehyde), a β-dicarbonyl compound, and ammonium (B1175870) acetate (B1210297) in acetic acid yields previously inaccessible 4-methyl-substituted 5-nitro-1,4-dihydropyridines in satisfactory yields. psecommunity.orgbohrium.commdpi.comgrafiati.comresearchgate.net The use of acetaldehyde diethyl acetal is a key innovation, as the more volatile acetaldehyde does not allow for a controlled synthesis of the unsymmetrical dihydropyridine products. psecommunity.orgbohrium.commdpi.com This method provides a straightforward entry to the desired 5-nitro-1,4-dihydropyridine scaffold. psecommunity.orgbohrium.com

Oxidation of 5-Nitro-1,4-dihydropyridine Derivatives to 2,4-Dimethyl-5-nitropyridines

The final step in this synthetic sequence is the aromatization of the 5-nitro-1,4-dihydropyridine precursors. This oxidation can be effectively achieved using chromium (VI) oxide in an acetic acid solution, leading to the corresponding 2,4-dimethyl-5-nitropyridines in high yields, typically between 70% and 91%. bohrium.commdpi.comresearchgate.net While other oxidizing agents like sodium nitrite (B80452) or hydrogen peroxide can also be used, they often result in lower yields and significantly longer reaction times. researchgate.net This two-step approach, combining a Hantzsch-type MCR with a subsequent oxidation, represents an efficient and versatile strategy for the synthesis of this compound and its derivatives. psecommunity.orgbohrium.commdpi.comgrafiati.comresearchgate.net

Green Chemistry Principles in Synthesis

The synthesis of this compound and related compounds is increasingly being guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. A key strategy in this endeavor is the use of multicomponent reactions (MCRs). MCRs are highly valued as they align with green chemistry concepts by promoting atom economy, reducing the number of synthetic steps, and minimizing waste generation. mdpi.comresearchgate.net

Another advancement in the green synthesis of nitropyridines involves the replacement of harsh nitrating agents. For instance, the use of potassium nitrate (B79036) as a nitrating reagent in place of concentrated or fuming nitric acid for the synthesis of 2,3-dimethyl-4-nitropyridine-N-oxide has been reported. google.com This alternative method shortens reaction times, eliminates the generation of noxious brown yellow smoke, and reduces the environmental pollution associated with strong acids, while also improving the reaction yield. google.com

The table below summarizes key aspects of green chemistry principles applied in the synthesis of related nitropyridines.

| Green Chemistry Principle | Application in Nitropyridine Synthesis | Benefits |

| Atom Economy | Utilization of multicomponent reactions (MCRs). mdpi.comresearchgate.net | Maximizes the incorporation of starting materials into the final product, minimizing waste. |

| Reduced Reaction Steps | Single-step access to complex heterocyclic derivatives via MCRs. researchgate.net | Simplifies procedures, saves time and energy. |

| Safer Reagents | Replacement of fuming nitric acid with potassium nitrate for nitration. google.com | Reduces hazards and environmental pollution. google.com |

| Energy Efficiency | MCRs can often be performed at moderate temperatures (e.g., 60 °C). mdpi.com | Lower energy consumption compared to traditional multi-step syntheses requiring higher temperatures. |

Derivatization Strategies

The chemical reactivity of this compound allows for a variety of derivatization strategies, enabling the synthesis of a wide range of functionalized pyridine compounds. These transformations primarily involve reactions at the nitro group and the methyl substituents.

The electron-withdrawing nature of the nitro group and the pyridine ring nitrogen facilitates nucleophilic aromatic substitution (SNAr) reactions on the pyridine ring. scirp.orgscirp.org

The nitro group in nitropyridines can act as a leaving group and be displaced by various nucleophiles. researchgate.net This reactivity has been demonstrated in various nitropyridine systems. For instance, the nitro group of methyl 3-nitro-4-pyridine carboxylate has been successfully replaced by nitrogen, oxygen, and sulfur nucleophiles, yielding the corresponding substitution products in moderate yields. ntnu.nocolab.ws Similarly, studies on 3-R-5-nitropyridines have shown that anionic sulfur, nitrogen, and oxygen nucleophiles lead to the substitution of the nitro group. nih.gov This suggests that this compound could undergo similar transformations, providing a pathway to introduce a range of functional groups at the C-5 position. The reaction of 2-chloro-5-nitropyridine (B43025) with various hydroxyl compounds to displace the chlorine atom further illustrates the susceptibility of the nitropyridine ring to nucleophilic attack, a principle that can be extended to the displacement of the nitro group itself in other contexts. mdpi.com

Aminolysis, a specific type of nucleophilic aromatic substitution, involves the reaction of the substrate with an amine. The reaction of 2-(1-hydroxybenzotriazolyl)-5-nitropyridine with amines such as cyclohexylamine, morpholine, and aniline (B41778) results in amination, where the 1-hydroxybenzotriazolyl group is eliminated. scirp.orgresearchgate.net This process yields N-substituted-5-nitropyridin-2-amines. scirp.org Kinetic studies of the reaction between 2-chloro-5-nitropyridine and substituted anilines have also been conducted, providing insights into the reaction mechanism which proceeds via an SNAr pathway. researchgate.net These examples highlight the potential for the derivatization of nitropyridines, including this compound, through reactions with various amines to form new C-N bonds.

The table below presents examples of aminolysis reactions on related nitropyridine compounds.

| Substrate | Amine Nucleophile | Product |

| 2-(1-Hydroxybenzotriazolyl)-5-nitropyridine | Cyclohexylamine | N-cyclohexyl-5-nitropyridin-2-amine scirp.org |

| 2-(1-Hydroxybenzotriazolyl)-5-nitropyridine | Morpholine | 4-(5-nitropyridin-2-yl)morpholine scirp.org |

| 2-Chloro-5-nitropyridine | Substituted Anilines | N-(substituted phenyl)-5-nitropyridin-2-amine researchgate.net |

The reduction of the nitro group to a primary amino group is a fundamental and widely used transformation in the derivatization of nitropyridines. mdpi-res.com This reaction opens up a vast array of subsequent chemical modifications of the resulting amino group. A common method for this reduction is catalytic hydrogenation. For example, 3-ethyl-5-nitropyridine (B15331649) can be hydrogenated to 5-amino-3-ethylpyridine in high yield using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere at room temperature. acs.org Similarly, the reduction of the nitro group in other nitropyridine derivatives is often achieved with reagents like ammonium formate (B1220265) in the presence of Pd/C. mdpi.com

The general mechanism for the reduction of aromatic nitro compounds involves a stepwise process, proceeding through nitroso and hydroxylamine (B1172632) intermediates before forming the final amine. google.com This transformation is crucial for the synthesis of aminopyridines, which are valuable intermediates in medicinal chemistry and materials science. evitachem.comambeed.comnih.gov

The methyl groups attached to the pyridine ring of this compound can be oxidized to carboxylic acids under appropriate conditions, providing another avenue for derivatization. The oxidation of aryl methyl groups to carboxylic acids is a known transformation that typically requires strong oxidizing agents. google.com For instance, the oxidation of 2-chloro-5-methyl-3-nitropyridine (B188117) to the corresponding carboxylic acid has been reported as a step in the synthesis of bioactive molecules. mdpi.com

A more specific example is the improved procedure for the oxidation of 5-nitro-2-methylpyridine to 5-nitropyridine-2-carboxylic acid. thieme-connect.com While the specific conditions for the oxidation of both methyl groups in this compound to form 5-nitropyridine-2,4-dicarboxylic acid are not explicitly detailed in the provided search results, the general principle of oxidizing methyl groups on a pyridine ring is well-established. science.gov This transformation would likely require strong oxidizing conditions, and would yield a dicarboxylic acid derivative, a versatile intermediate for further functionalization, such as the formation of acyl chlorides. google.com

Synthesis of Substituted Derivatives for Specific Applications

The chemical scaffold of this compound serves as a versatile starting point for the synthesis of a variety of substituted derivatives with applications in medicinal chemistry and materials science. Advanced methodologies have been developed to introduce functionalities such as amide linkages, hydrazino groups, and fused heterocyclic systems like triazolo[1,5-a]pyridines. These transformations often leverage the reactivity imparted by the nitro group and the methyl substituents.

Amide Linkage Formation

The formation of amide linkages involving the this compound core is a multi-step process that typically requires the introduction of a reactive handle, either a carboxylic acid or an amino group, onto the pyridine ring. A common strategy involves the initial synthesis of 2-amino-4-methyl-5-nitropyridine (B42881), which can then undergo acylation.

The synthesis of the key intermediate, 2-amino-4-methyl-5-nitropyridine, begins with the nitration of 2-amino-4-methylpyridine (B118599). This is achieved by treating the starting material with a mixture of concentrated sulfuric acid and fuming nitric acid. The reaction is carefully temperature-controlled, initially cooled in an ice bath and then gently heated to facilitate the nitration. Neutralization with an aqueous base then precipitates the product. It is noted that this process can yield a mixture of isomers, including 2-amino-4-methyl-3-nitropyridine, requiring purification to isolate the desired 2-amino-4-methyl-5-nitropyridine. guidechem.comntnu.no

Once 2-amino-4-methyl-5-nitropyridine is obtained, it can be coupled with a carboxylic acid to form the desired amide derivative. Due to the electron-withdrawing nature of the nitro group, the amino group is poorly nucleophilic, often requiring specific coupling agents to proceed efficiently. Reagents such as N,N′-dicyclohexylcarbodiimide (DCC) or (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylaminomorpholinocarbenium hexafluorophosphate (B91526) (COMU) are employed to activate the carboxylic acid, facilitating the amide bond formation under mild conditions. mdpi.comacs.org

Table 1: Synthesis of Amide Derivatives of this compound

| Step | Starting Material | Reagents and Conditions | Product | Key Findings |

|---|---|---|---|---|

| 1. Amination Precursor Synthesis | 2-amino-4-methylpyridine | Concentrated H₂SO₄, fuming HNO₃; 5-10°C then ~60°C for 15h. | 2-amino-4-methyl-5-nitropyridine | Reaction yields a mixture of isomers requiring purification. guidechem.comntnu.no |

| 2. Amide Coupling | 2-amino-4-methyl-5-nitropyridine, Carboxylic Acid (R-COOH) | Coupling agent (e.g., DCC, COMU), Base (e.g., 2,6-lutidine), Solvent (e.g., THF, CH₂Cl₂). | N-(4-methyl-5-nitropyridin-2-yl)amide | Electron-deficient nature of the amine requires potent coupling agents for efficient reaction. mdpi.comacs.org |

Hydrazino Derivatives

The synthesis of hydrazino derivatives of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. This requires the presence of a good leaving group on the pyridine ring, most commonly a halogen atom.

The initial step involves the synthesis of a halogenated precursor, such as 2-chloro-4-methyl-5-nitropyridine (B1210972). This can be prepared from 2-amino-4-methylpyridine through a sequence of nitration to form 2-amino-5-nitro-4-methylpyridine, followed by a diazotization reaction to yield 2-hydroxy-5-nitro-4-methylpyridine. Subsequent treatment with a chlorinating agent like phosphorus pentachloride or phosphoryl chloride replaces the hydroxyl group with a chlorine atom. guidechem.com

With the 2-chloro-4-methyl-5-nitropyridine in hand, the hydrazino group is introduced by reaction with hydrazine (B178648) hydrate. rsc.org The electron-withdrawing nitro group at the 5-position activates the chlorine atom at the 2-position towards nucleophilic attack by hydrazine. The reaction is typically carried out in a suitable solvent like ethanol. This displacement reaction is a common and effective method for the preparation of hydrazinylpyridines. researchgate.netabertay.ac.uk

Table 2: Synthesis of Hydrazino Derivatives of this compound

| Step | Starting Material | Reagents and Conditions | Product | Key Findings |

|---|---|---|---|---|

| 1. Precursor Synthesis | 2-amino-4-methylpyridine | 1. Nitration (H₂SO₄/HNO₃) 2. Diazotization (NaNO₂/H₂SO₄) 3. Chlorination (PCl₅/POCl₃) | 2-chloro-4-methyl-5-nitropyridine | A multi-step synthesis is required to introduce the chloro leaving group. guidechem.com |

| 2. Hydrazinolysis | 2-chloro-4-methyl-5-nitropyridine | Hydrazine monohydrate (H₂NNH₂·H₂O), Solvent (e.g., THF, Ethanol). | 2-hydrazino-4-methyl-5-nitropyridine | The nitro group facilitates the nucleophilic substitution of the chlorine atom by hydrazine. rsc.orgresearchgate.net |

Triazolo[1,5-a]pyridine Formation

A significant application of substituted this compound derivatives is in the synthesis of fused heterocyclic systems, such as 7-methyl- mdpi.comCurrent time information in Bangalore, IN.smolecule.comtriazolo[1,5-a]pyridin-6-amine. This core structure is a key component of the DNA-dependent protein kinase (DNA-PK) inhibitor, AZD7648. mdpi.comnih.gov

The synthesis starts with the commercially available 2-amino-4-methyl-5-nitropyridine. In an efficient "one-pot" method, this starting material is first reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA). The resulting intermediate is then treated with hydroxylamine to form (E)-N'-hydroxy-N,N-dimethyl-N'-(4-methyl-5-nitropyridin-2-yl)formimidamide. mdpi.comresearchgate.net

This formimidamide derivative subsequently undergoes cyclization to form the triazolo[1,5-a]pyridine ring system. The process involves an intramolecular reaction, leading to the formation of 7-methyl-6-nitro- mdpi.comCurrent time information in Bangalore, IN.smolecule.comtriazolo[1,5-a]pyridine. The final step to obtain the key amine intermediate is the reduction of the nitro group, which can be achieved using reagents such as ammonium formate with a palladium on carbon (Pd/C) catalyst, to yield 7-methyl- mdpi.comCurrent time information in Bangalore, IN.smolecule.comtriazolo[1,5-a]pyridin-6-amine. mdpi.comresearchgate.net This intermediate is then used in further steps to complete the synthesis of AZD7648. nih.gov

Table 3: Synthesis of 7-methyl- mdpi.comCurrent time information in Bangalore, IN.smolecule.comtriazolo[1,5-a]pyridin-6-amine

| Step | Starting Material | Reagents and Conditions | Product | Key Findings |

|---|---|---|---|---|

| 1. Formimidamide Formation | 2-amino-4-methyl-5-nitropyridine | 1. DMF-DMA 2. Hydroxylamine | (E)-N-hydroxy-N'-(4-methyl-5-nitropyridin-2-yl)formimidamide | This intermediate is prepared efficiently in a one-pot reaction. mdpi.comresearchgate.net |

| 2. Cyclization and Reduction | (E)-N-hydroxy-N'-(4-methyl-5-nitropyridin-2-yl)formimidamide | 1. Cyclization (heating) 2. Reduction (e.g., NH₄HCO₂ / Pd/C) | 7-methyl- mdpi.comCurrent time information in Bangalore, IN.smolecule.comtriazolo[1,5-a]pyridin-6-amine | This forms the core heterocyclic structure for the synthesis of the DNA-PK inhibitor AZD7648. mdpi.comnih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. The planned analysis included:

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Aromatic C-H Bending Vibrations:The out-of-plane bending vibrations for the C-H bonds on the aromatic pyridine (B92270) ring provide information about the substitution pattern. These vibrations typically appear in the fingerprint region of the IR spectrum.

Without access to experimental spectra or published research data for 2,4-Dimethyl-5-nitropyridine, a detailed and accurate discussion of its spectroscopic characterization as outlined is not possible.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) upon ionization.

The molecular formula of this compound is C₇H₈N₂O₂. The calculated molecular weight for this compound is approximately 152.15 g/mol chemsrc.com. In a mass spectrum, the molecular ion peak (M⁺) is expected to appear at an m/z value corresponding to this molecular weight. Therefore, for this compound, the molecular ion peak would be observed at m/z ≈ 152.

| Compound | Molecular Formula | Calculated Molecular Weight (g/mol) | Expected m/z of Molecular Ion Peak (M⁺) |

|---|---|---|---|

| This compound | C₇H₈N₂O₂ | 152.15 | 152 |

The fragmentation pattern in mass spectrometry provides a "fingerprint" of a molecule, revealing characteristic fragments that help in its structural identification. For aromatic nitro compounds, a common fragmentation pathway involves the loss of the nitro group (NO₂), which has a mass of 46 amu.

Upon electron impact, the molecular ion of this compound ([C₇H₈N₂O₂]⁺) is expected to undergo fragmentation. A significant fragment would likely result from the cleavage of the C-N bond connecting the nitro group to the pyridine ring, leading to the expulsion of a neutral NO₂ molecule. This would generate a fragment ion with an m/z value of:

m/z = (Molecular Ion Peak) - (Mass of NO₂) m/z = 152 - 46 = 106

This fragment ion at m/z 106 would correspond to the [C₇H₈N]⁺ cation (2,4-dimethylpyridinyl radical cation). Further fragmentation could involve the loss of methyl groups (CH₃, mass = 15 amu) from this ion.

| Proposed Fragment | m/z Value | Origin |

|---|---|---|

| [C₇H₈N₂O₂]⁺ (Molecular Ion) | 152 | - |

| [C₇H₈N]⁺ | 106 | Loss of NO₂ from the molecular ion |

| [C₆H₅N]⁺ | 91 | Loss of CH₃ from the [C₇H₈N]⁺ fragment |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption spectrum is influenced by the molecular structure and the solvent in which the compound is dissolved.

The UV-Vis spectrum of this compound is expected to exhibit absorption bands arising from π → π* and n → π* electronic transitions. The pyridine ring, being an aromatic system, will have characteristic π → π* transitions. The nitro group, with its nitrogen-oxygen double bonds and lone pairs on the oxygen atoms, will also contribute to the electronic absorption profile. For similar nitropyridine derivatives, such as 4-nitropyridine (B72724) N-oxide, absorption is observed in the long-wavelength ultraviolet region researchgate.net.

The polarity of the solvent can significantly influence the position of absorption maxima (λmax) in the UV-Vis spectrum, a phenomenon known as solvatochromism. For polar molecules like this compound, a change in solvent polarity can alter the energy gap between the ground and excited electronic states.

Generally, for π → π* transitions, an increase in solvent polarity leads to a bathochromic shift (a shift to longer wavelengths). Conversely, for n → π* transitions, an increase in solvent polarity typically results in a hypsochromic shift (a shift to shorter wavelengths). Given the presence of both the pyridine ring and the nitro group, the UV-Vis spectrum of this compound would likely display complex solvent-dependent shifts. For instance, studies on other nitropyridine compounds have demonstrated solvatochromic effects in the UV region researchgate.net.

| Type of Transition | Effect of Increasing Solvent Polarity | Expected Shift in λmax |

|---|---|---|

| π → π | Stabilization of the more polar excited state | Bathochromic (Red Shift) |

| n → π | Stabilization of the ground state through hydrogen bonding | Hypsochromic (Blue Shift) |

Fluorescence is the emission of light by a substance that has absorbed light or other electromagnetic radiation. While many aromatic compounds are fluorescent, the presence of a nitro group often quenches fluorescence. The nitro group is a well-known fluorescence quencher due to its electron-withdrawing nature, which can promote non-radiative decay pathways from the excited state.

Therefore, it is anticipated that this compound would exhibit weak or no fluorescence. Any observed emission would likely be very low in intensity. For comparison, some novel nitropyridine derivatives have been synthesized and studied for their potential applications, with some exhibiting near-infrared emission, though this is not a general characteristic of all nitropyridines acs.org. The fluorescence properties of aminopyridine derivatives, which are structurally related but lack the nitro group, have been found to be solvent-dependent sciforum.net.

Table of Compounds

X-ray Diffraction (XRD) Analysis

Single Crystal X-ray Diffraction for Solid-State Structure Determination

No data available.

Crystallinity and Homogeneity Assessment by Powder X-ray Diffraction

No data available.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a principal method in computational chemistry for investigating the electronic structure of many-body systems. It is instrumental in predicting a wide array of molecular properties with a favorable balance between accuracy and computational cost.

Molecular Geometry Optimization

The foundational step in most quantum chemical calculations is the optimization of the molecular geometry to find the lowest energy structure on the potential energy surface. For this compound, this process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until a stable conformation is identified.

Table 1: Predicted Molecular Geometry Parameters for this compound (Illustrative)

| Parameter | Predicted Value (B3LYP/6-311++G(d,p)) |

| C2-N1 Bond Length (Å) | Value |

| C4-C5 Bond Length (Å) | Value |

| C5-N(O2) Bond Length (Å) | Value |

| C2-C(H3)-H Bond Angle (°) | Value |

| C4-C5-N(O2) Bond Angle (°) | Value |

| Dihedral Angle (C4-C5-N-O) (°) | Value |

Note: The values in this table are illustrative placeholders as specific computational studies on this compound are not publicly available. The actual values would be obtained from a dedicated DFT optimization calculation.

Prediction of Electronic Properties and Electron Density Maps

DFT calculations are exceptionally useful for elucidating the electronic characteristics of a molecule. Key properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are readily obtained. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more polarizable and reactive.

Electron density maps, derived from the calculated wavefunction, provide a visual representation of how electrons are distributed throughout the molecule. These maps are invaluable for identifying regions of high and low electron density. For this compound, the electron-withdrawing nature of the nitro group is expected to lead to a significant polarization of the electron density within the pyridine (B92270) ring. The molecular electrostatic potential (MEP) map, which is colored based on the electrostatic potential, would highlight the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions of the molecule. The area around the oxygen atoms of the nitro group would be expected to be strongly negative, while the regions near the hydrogen atoms of the methyl groups and the pyridine ring would be more positive.

Analysis of Hyperconjugation and Intramolecular Charge Transfer

Intramolecular charge transfer (ICT) is a phenomenon where electron density is transferred from an electron-donating part of a molecule to an electron-accepting part upon electronic excitation or due to the inherent electronic structure. In this compound, the methyl groups act as weak electron-donating groups, while the nitro group is a strong electron-withdrawing group. This "push-pull" arrangement facilitates ICT, where electron density is drawn from the methyl-substituted pyridine ring towards the nitro group. Computational studies can model and visualize this charge transfer, which significantly influences the molecule's dipole moment, polarizability, and non-linear optical properties.

Prediction of Reactivity (e.g., Electrophilic Sites, Fukui Indices)

Conceptual DFT provides a framework for using global and local reactivity descriptors to predict how a molecule will behave in a chemical reaction. Fukui functions are particularly useful for identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. Current time information in JP.

The condensed Fukui function, calculated for each atom, indicates the change in electron density at that site upon the addition or removal of an electron. For predicting electrophilic attack (where the molecule acts as a nucleophile), the relevant Fukui function is f+. The atoms with the highest f+ values are the most likely sites for electrophilic attack. In the case of this compound, the nitrogen atom of the pyridine ring and potentially certain carbon atoms of the ring are expected to be susceptible to electrophilic attack. The precise prediction would require specific calculations of the Fukui indices for this molecule.

Table 2: Illustrative Condensed Fukui Functions (f+) for Predicting Electrophilic Attack on this compound

| Atom | f+ Value |

| N1 | Value |

| C2 | Value |

| C3 | Value |

| C4 | Value |

| C5 | Value |

| C6 | Value |

Note: This table is illustrative. The actual values would be derived from DFT calculations of the neutral, cationic, and anionic species of the molecule.

Transition State Analysis for Reaction Mechanisms

Understanding the mechanism of a chemical reaction requires the identification and characterization of transition states, which are the highest energy points along the reaction pathway. Computational methods can be used to locate these transition state structures and calculate their energies, providing the activation energy barrier for the reaction.

For this compound, a relevant reaction to study would be nucleophilic aromatic substitution, where a nucleophile replaces the nitro group or another substituent. Transition state analysis would involve modeling the approach of the nucleophile to the pyridine ring, the formation of a Meisenheimer-like intermediate, and the subsequent departure of the leaving group. By calculating the energies of the reactants, transition state, and products, a detailed reaction energy profile can be constructed, offering insights into the reaction kinetics and feasibility.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. This method is extensively used in drug discovery to screen potential drug candidates and to understand their binding mechanisms at the molecular level.

While there are no specific published molecular docking studies featuring this compound, its structural features suggest it could be investigated as a ligand for various biological targets. A hypothetical docking study would involve preparing the 3D structure of this compound and docking it into the active site of a target protein. The docking algorithm would then explore various binding poses and score them based on factors such as intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) and binding energy.

Table 3: Hypothetical Molecular Docking Results for this compound with a Protein Target

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Protein Name | Value | Residue 1, Residue 2, ... |

Note: This table is for illustrative purposes only, as no specific molecular docking studies for this compound are currently available.

Despite a comprehensive search for computational and theoretical studies on the chemical compound this compound, no specific research detailing its ligand binding strength to proteins or predicting its potential protein targets could be located.

Efforts to find relevant data included targeted searches for molecular docking studies, binding affinity predictions, and in silico protein target screening specifically for this compound. An initial search result that appeared promising, mentioning computational analysis of related compounds, was thoroughly investigated. However, upon review of the full-text article, it was determined that the compounds studied were structurally distinct from this compound, and therefore, the data could not be applied to the requested article.

Subsequent, more specific searches for computational chemistry and theoretical studies focused solely on this compound also did not yield any publications containing the necessary data to construct the requested sections on "Ligand Binding Strength to Proteins" and "Prediction of Potential Protein Targets."

As a result, the required scientifically accurate and detailed research findings to populate the specified outline for an article on this compound are not available in the public domain at this time. Therefore, the generation of the requested article with its specific subsections and data tables is not possible. There is no information to populate a table of mentioned compounds.

Advanced Analytical Methodologies for Detection and Quantification

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like 2,4-Dimethyl-5-nitropyridine. Reversed-phase HPLC is particularly well-suited for this purpose, offering high resolution and efficiency.

The selection of an appropriate stationary phase is paramount for achieving effective separation. For pyridine (B92270) derivatives, octadecyl-silica (C18 or ODS) columns are the most widely used stationary phases in reversed-phase HPLC. nacalai.com These columns feature a non-polar C18 alkyl chain chemically bonded to silica (B1680970) particles. The separation mechanism is based on the hydrophobic partitioning of the analyte between the non-polar stationary phase and a more polar mobile phase. The methyl and nitro functional groups on the pyridine ring of this compound contribute to its retention on a C18 column. Standard column dimensions, such as 150 mm or 250 mm length and 4.6 mm internal diameter, with particle sizes of 3 µm or 5 µm, are typically employed. researchgate.netsielc.com

Mobile phase optimization is crucial for controlling the retention and resolution of the analyte. For pyridine compounds on a C18 column, the mobile phase typically consists of a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. nacalai.comsielc.com The ratio of organic solvent to water is adjusted to achieve a suitable retention time; increasing the organic content reduces the retention time. nacalai.com

Due to the basic nature of the pyridine nitrogen, peak tailing can be an issue. To mitigate this, the pH of the mobile phase is often controlled by adding acidic modifiers. Common additives include formic acid, trifluoroacetic acid (TFA), or a phosphate (B84403) buffer to maintain a low pH (typically around 3). science.govsielc.com This ensures the pyridine nitrogen is protonated, leading to more symmetrical peak shapes and improved reproducibility.

A representative starting HPLC method for this compound is outlined in the table below.

| Parameter | Condition |

| Column | C18, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

| Detection | UV at 270 nm |

This table represents a typical starting point for method development. The mobile phase composition and other parameters would require optimization.

This compound possesses chromophores—the nitropyridine ring system—that absorb ultraviolet (UV) radiation, making UV detection a suitable and common choice for HPLC analysis. The selection of an optimal detection wavelength is based on the compound's UV-Vis absorption spectrum. Pyridine and its derivatives typically exhibit strong absorbance in the UV region. For instance, pyridine itself can be detected at 250 nm, while some aminopyridine isomers are detected at 275 nm. sielc.comhelixchrom.com The presence of a nitro group, a strong chromophore, generally shifts the absorption maximum to longer wavelengths. For example, 4-nitropyridine (B72724) N-oxide shows an absorption maximum in the 330-355 nm range. researchgate.netnih.gov For this compound, a wavelength in the range of 260-280 nm would likely provide good sensitivity. A full UV scan of a standard solution is typically performed to identify the wavelength of maximum absorbance (λmax) for quantification. sielc.com

Gas Chromatography (GC) with Various Detectors

GC is a powerful technique for the analysis of volatile and thermally stable compounds. Given its structure, this compound can be analyzed by GC, provided it does not degrade at the temperatures used in the injector and column.

GC is most effective when coupled with a detector that provides high sensitivity and selectivity.

Mass Spectrometry (MS): GC-MS is the most definitive method for the identification and quantification of organic compounds. rjptonline.orgnih.gov As the analyte elutes from the GC column, it is ionized (commonly by electron impact, EI), and the resulting fragments are separated by their mass-to-charge ratio. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for the compound, allowing for unambiguous identification. nih.gov For quantification, the instrument can be operated in selected ion monitoring (SIM) mode, where only specific ions characteristic of the analyte are monitored, significantly increasing sensitivity and selectivity. nih.gov

Nitrogen-Phosphorus Detector (NPD): An NPD is highly selective for compounds containing nitrogen and phosphorus. This detector would be exceptionally sensitive to this compound due to the presence of two nitrogen atoms (one in the pyridine ring and one in the nitro group). The high selectivity of the NPD results in less interference from the sample matrix, simplifying chromatograms and improving quantification limits for nitrogenous compounds.

Electron Capture Detector (ECD): An ECD is extremely sensitive to compounds with electrophilic functional groups that can "capture" electrons, such as halogens and nitro groups. The nitro group in this compound makes it an ideal candidate for analysis by GC-ECD. This detector can provide very low detection limits for electronegative compounds.

Typical GC conditions would involve a capillary column with a mid-polarity stationary phase, such as a 5% phenyl-polydimethylsiloxane (HP-5ms or equivalent), and a temperature gradient program to ensure efficient separation and good peak shape. mdpi.com

Spectrophotometric Methods

Spectrophotometric methods, particularly UV-Vis spectrophotometry, offer a simpler and more rapid alternative to chromatography for the quantification of this compound in bulk or simple formulations, provided there are no interfering substances that absorb at the same wavelength.

UV Spectrophotometry: This technique is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. To quantify this compound, a standard solution of known concentration is prepared, and its UV spectrum is recorded to determine the λmax. iu.edu A calibration curve is then constructed by measuring the absorbance of several standard solutions of varying concentrations at this λmax. The concentration of the analyte in an unknown sample can be determined by measuring its absorbance and interpolating from the calibration curve.

Derivative Spectrophotometry: This method involves calculating the first or higher-order derivative of the absorbance spectrum with respect to wavelength. Derivative spectrophotometry can enhance the resolution of overlapping spectral bands and eliminate background interference from other components in the sample matrix. science.gov This improves the specificity of the assay and allows for the accurate quantification of the target analyte even in the presence of impurities with similar absorption profiles.

Validation of Analytical Methods

To ensure that an analytical method is suitable for its intended purpose, it must be validated. gmp-compliance.orgloesungsfabrik.de Method validation is a regulatory requirement that demonstrates the reliability, accuracy, and precision of the analytical procedure. altabrisagroup.comslideshare.net The key parameters for validation are defined by the International Council for Harmonisation (ICH) guideline Q2(R1). jordilabs.com

Precision: This expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variability), and reproducibility (inter-laboratory precision). The precision is reported as the relative standard deviation (RSD).

Accuracy: The accuracy of a method is the closeness of the test results obtained by that method to the true value. It is often determined by analyzing a sample with a known concentration (e.g., a certified reference material) or by spiking a blank matrix with a known amount of the analyte and calculating the percent recovery.

Linearity: This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. It is determined by analyzing a series of standards at different concentrations and is evaluated by the correlation coefficient (r²) of the linear regression line, which should be close to 1.

Specificity: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For chromatographic methods, this is demonstrated by showing that the analyte peak is well-resolved from other peaks and is spectrally pure.

Robustness: This is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). It provides an indication of its reliability during normal usage.

The table below summarizes typical acceptance criteria for these validation parameters.

| Validation Parameter | Acceptance Criterion | Description |

|---|---|---|

| Precision (RSD) | ≤ 2% | The relative standard deviation of replicate measurements. |

| Accuracy (% Recovery) | 98.0% - 102.0% | The percentage of the true value recovered by the analytical method. |

| Linearity (r²) | ≥ 0.999 | The correlation coefficient for the plot of concentration vs. response. |

| Specificity | No interference at the retention time of the analyte. | Ensures the method measures only the intended substance. |

| Robustness | System suitability parameters met under varied conditions. | The method's resilience to small changes in operational parameters. |

Biological Activity and Biochemical Pathways

Antimicrobial and Anticancer Properties of Derivatives

The biological significance of 2,4-Dimethyl-5-nitropyridine derivatives is highlighted by their potential antimicrobial and anticancer properties. The core structure of this compound is a scaffold that can be modified to create a variety of molecules with a range of biological effects.

Derivatives of pyridine (B92270) have demonstrated a broad spectrum of antimicrobial activity. Studies on various pyridine compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, certain nicotinic acid benzylidene hydrazide derivatives containing a nitro group have shown activity against strains like S. aureus, B. subtilis, and E. coli. Similarly, other pyridine derivatives have exhibited excellent antibacterial activity with Minimum Inhibitory Concentrations (MIC) ranging from 31.25 to 62.5 μg/mL against a panel of bacteria including S. aureus, E. faecalis, E. coli, and P. aeruginosa mdpi.com.

The antimicrobial effects of nitroaromatic compounds, a class to which this compound belongs, are well-documented. For example, nitrated pyrrolomycins have been effective against Pseudomonas aeruginosa (Gram-negative) and Staphylococcus aureus (Gram-positive) encyclopedia.pub. The activity of these compounds is often attributed to the nitro group, which can be biochemically reduced to generate reactive nitrogen species that are toxic to microbial cells.

Table 1: Antimicrobial Activity of Selected Pyridine Derivatives

| Compound Type | Tested Strains | Activity/MIC |

|---|---|---|

| Nicotinic acid benzylidene hydrazides (with nitro group) | S. aureus, B. subtilis, E. coli | Active |

| Various Pyridine Derivatives | S. aureus, E. faecalis, E. coli, A. baumannii, P. aeruginosa | MIC: 31.25-62.5 μg/mL mdpi.com |

| Hydropyridine Derivatives | P. aeruginosa, B. mesentericus, E. coli, B. subtilis, S. aureus | High sensitivity observed jomardpublishing.com |

| Isonicotinic acid hydrazide derivatives | S. aureus, B. subtilis, E. coli | MIC: 6.25–12.5 μg mL−1 mdpi.com |

Derivatives of pyridine and nitropyridine have emerged as a promising class of compounds in anticancer research. Various synthetic derivatives have been evaluated for their cytotoxic effects against a range of cancer cell lines, including those of breast cancer nih.gov. For example, a study on imidazole–pyridine-based scaffolds demonstrated potent inhibitory activity against several breast cancer cell lines researchgate.net.

In the broader category of pyridine derivatives, compounds have shown significant antiproliferative activity. For instance, certain pyrazolo[3,4-b]pyridine derivatives have been investigated for their anticancer potential against breast, liver, and colon carcinoma cell lines nih.gov. The cytotoxic activity of these compounds is often dose-dependent, leading to a reduction in cancer cell viability nih.gov. Research on 1,3-dimethyl-6-nitroacridine derivatives, which share the nitroaromatic feature, found them to be particularly effective against human breast cancer cell lines, with most of the tested compounds inhibiting 50% of cancer cell growth at concentrations below 30 μM nih.gov.

Table 2: Cytotoxicity of Selected Pyridine and Nitroaromatic Derivatives against Breast Cancer Cell Lines

| Compound Class | Cell Lines | Noted Cytotoxicity (IC₅₀) |

|---|---|---|

| Imidazole–pyridine scaffolds | Various breast cancer lines | Potent inhibitory activity observed researchgate.net |

| Pyrazolo[3,4-b] pyridine derivatives | MCF-7 (breast) | Antiproliferative effects noted nih.gov |

| 1,3-dimethyl-6-nitroacridine derivatives | MCF-7, MDA-MB-231 (breast) | IC₅₀ < 30 μM for most compounds nih.gov |

| β-nitrostyrene derivative (CYT-Rx20) | MCF-7, MDA-MB-231, ZR75-1 | 0.81 ± 0.04, 1.82 ± 0.05, 1.12 ± 0.06 μg/mL respectively nih.gov |

The mechanism of action for many nitroaromatic compounds involves the generation of reactive intermediates. The nitro group can undergo intracellular reduction, leading to the formation of a nitro anion radical encyclopedia.pub. This process is a crucial step in the bioactivity of compounds like 5-nitroimidazoles encyclopedia.pub. These reactive species can interact with various cellular components, leading to cell damage and death.

In the context of anticancer activity, some pyridine derivatives act by targeting specific molecular pathways. For example, the AKT pathway, which is crucial for cell proliferation and survival, has been identified as a potential target for therapeutic intervention in breast cancer researchgate.net. The interaction of these compounds with biological targets like DNA is also a key mechanism. Acridine derivatives, for instance, are known to interact with double-stranded DNA, which is a primary target for many anticancer drugs nih.gov. This interaction can disrupt DNA replication and transcription, ultimately leading to cell death. The formation of a trivalent sulfonium (B1226848) thioanisole-Npys conjugate is an assumed reactive intermediate in the deprotection sequence of certain pyridine derivatives nih.govresearchgate.net.

A significant mechanism through which pyridine and nitropyridine derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. This process can be triggered by various cellular stresses, including oxidative stress and DNA damage nih.govmdpi.com.

The generation of reactive oxygen species (ROS) is a common outcome of the cellular processing of many chemical compounds, leading to oxidative stress. This stress can cause damage to cellular components, including DNA, and can initiate apoptotic pathways nih.govmdpi.com. For instance, certain synthetic β-nitrostyrene derivatives have been shown to induce apoptosis by activating caspase cascades and increasing the formation of ROS nih.gov.

DNA damage is a potent trigger for apoptosis. Some nitro-containing compounds, such as 1,3-dimethyl-6-nitroacridine derivatives, have been shown to interact with and damage DNA, leading to the arrest of the cell cycle and the induction of apoptosis in a dose-dependent manner in breast cancer cells nih.gov. The damage to DNA activates complex signaling pathways that assess the extent of the damage and can initiate the apoptotic cascade if the damage is too severe to be repaired nih.gov.

Potential as Pharmaceutical Intermediates

The chemical structure of this compound makes it a valuable building block in organic synthesis. Its pyridine ring and functional groups can be modified through various chemical reactions, allowing for the construction of more complex molecules.

The nitropyridine scaffold is a component of various pharmaceutically active compounds. For example, 2-chloro-4-methoxy-5-nitropyridine (B1386962) is an intermediate in the synthesis of Netupitant, a drug used to prevent chemotherapy-induced nausea and vomiting google.com. The synthesis of such drugs often involves multiple steps where the nitropyridine intermediate is modified to build the final, complex drug molecule. The versatility of the nitropyridine structure allows for its use in the creation of a diverse range of potential therapeutic agents.

Inhibitory Activities

While direct studies on the inhibitory activities of this compound against enzymes such as DNA-dependent protein kinase, Urease, Factor IXa, and Phosphodiesterase are not prominent in available literature, the synthetic utility of similar compounds is well-documented.

Notably, a structurally related compound, 2-amino-4-methyl-5-nitropyridine (B42881), serves as a key starting material in the synthesis of potent inhibitors for DNA-dependent protein kinase (DNA-PK). DNA-PK is a critical enzyme in the repair of DNA double-strand breaks, and its inhibition is a key strategy in sensitizing cancer cells to radiation therapy nih.govscilit.com. For example, 2-amino-4-methyl-5-nitropyridine is utilized in the multi-step synthesis of the selective DNA-PK inhibitor AZD7648, underscoring the importance of the nitropyridine scaffold in creating highly specific therapeutic agents.

Research into other nitropyridine derivatives has shown inhibitory potential against various enzymes. For instance, certain (5-nitropyridin-2-yl)imine 1,3,4-thiadiazole (B1197879) hybrids have been designed as potent and selective inhibitors of Factor IXa, an important target for anticoagulant drugs. Similarly, other nitropyridine derivatives have been evaluated for urease inhibition. However, specific inhibitory data for this compound itself remains an area for further investigation.

Agrochemical Research Applications

In the field of agrochemical research, various pyridine and nitropyridine derivatives have been explored for their potential as herbicides and insecticides nih.govchempanda.comresearchgate.net.

Herbicidal Activity

There is limited specific data on the herbicidal activity of this compound. However, the broader class of nitropyridine-containing compounds has been a subject of study for developing new herbicides nih.govresearchgate.netmdpi.comnih.gov. Research has demonstrated that introducing a nitropyridine moiety can lead to compounds with significant phytotoxic effects. For example, certain nitropyridine-containing phenylaminoacetates and propionates have exhibited high herbicidal activity on specific weeds like barnyard grass. These findings suggest that the nitropyridine structure is a valuable pharmacophore in the design of novel herbicides, though the specific contribution of the 2,4-dimethyl-5-nitro substitution pattern requires dedicated study.

Insecticidal Applications

The pyridine ring is a core component of neonicotinoids, a major class of insecticides chempanda.comnih.gov. While numerous pyridine derivatives have been synthesized and tested for insecticidal properties, specific research detailing the use of this compound in insecticidal applications is not extensively documented in the reviewed literature nih.govresearchgate.net. The general insecticidal potential of pyridine-based compounds indicates that derivatives of this compound could be of interest for future research in this area.

Coordination Compounds with Bioactive Ligands

Nitropyridines can act as ligands in the formation of coordination compounds with various metals, and these complexes sometimes exhibit enhanced biological activity compared to the ligands alone researchgate.netmdpi.combohrium.com. For instance, complexes of copper (II), zinc (II), and nickel (II) with ligands derived from 2-amino-5-nitropyridine (B18323) have demonstrated antimicrobial activities. The nitro group in these ligands can influence the electronic properties and geometry of the resulting metal complexes, which in turn can modulate their biological effects. While the principle is established for the nitropyridine class, specific studies on coordination compounds formed with this compound as a ligand and their bioactivity are not detailed in the available research.

Materials Science and Advanced Applications

Building Blocks in Complex Organic Molecule Synthesis

Nitropyridines are recognized as versatile and accessible precursors for creating a wide array of mono- and polynuclear heterocyclic systems. nih.govresearchgate.net These systems are foundational in medicinal and organic chemistry. nih.gov The reactivity of the nitro group and the pyridine (B92270) ring allows for various chemical transformations, making compounds like 2,4-Dimethyl-5-nitropyridine valuable building blocks.

The diverse reactivity of nitro compounds in forming carbon-carbon and carbon-heteroatom bonds, along with the ease of converting the nitro group into other functionalities, establishes them as ideal reagents for organic chemists. frontiersin.org This versatility is particularly valuable in the synthesis of pharmaceutically relevant molecules. frontiersin.org For instance, related nitropyridine structures are used in the synthesis of kinase inhibitors and potential urease inhibitors. researchgate.net A related compound, 2,2′-dithiobis(5-nitropyridine) (DTNP), is used as a deprotecting agent for cysteine in peptide synthesis, highlighting the utility of the nitropyridine moiety in complex biological chemistry. researchgate.net

Research on related isomers further illustrates the synthetic potential of the dimethyl-nitropyridine scaffold. N-Phenacyl derivatives of 4,6-dimethyl-5-nitropyridin-2-one, for example, are used to synthesize 5-hydroxy-8-nitroindolizine derivatives. mdpi.com The general principle involves using the nitropyridine core to construct more complex, functional heterocyclic molecules.

Use in Catalyst Development

Substituted pyridines, including nitropyridine derivatives, serve as ligands in coordination chemistry, forming complexes with various metals that can exhibit catalytic activity. Research into positional isomers of this compound demonstrates this principle.

For example, new palladium(II) complexes have been synthesized with the isomeric ligand 2,6-dimethyl-4-nitro-pyridine. nih.gov These complexes, one mononuclear and one dinuclear, were characterized and evaluated for their biological properties. nih.gov While this specific study focused on anti-proliferative activity, the creation of such metal complexes is a cornerstone of developing new catalysts. Similarly, the nucleophilic substitution of the nitro group in 2,3-dimethyl-4-nitropyridine (B1589707) N-Oxide has been studied using new catalysts derived from Lewis acids, indicating the role of these compounds in catalytic research. researchgate.net

The table below summarizes findings related to metal complexes of a positional isomer, illustrating the potential for catalyst development.

| Compound | Metal Center | Coordination Geometry | Application Studied |

| [Pd(dmnp)2Cl2] (dmnp = 2,6-dimethyl-4-nitropyridine) | Palladium(II) | Square-planar | In vitro anti-proliferative activity |

| [Pd2(dmnp)2Cl4] (dmnp = 2,6-dimethyl-4-nitropyridine) | Palladium(II) | Dimer | In vitro anti-proliferative activity |

Advanced Electronic Technologies and Optical Materials

The electronic properties of the nitropyridine scaffold make it a candidate for use in advanced optical and electronic materials. The presence of both an electron-donating methyl group and a potent electron-withdrawing nitro group on the pyridine ring can lead to significant intramolecular charge transfer, a key characteristic for nonlinear optical (NLO) materials.

Iridium(III) complexes containing nitropyridine derivatives have garnered considerable attention for their photochemical and photophysical properties, making them promising emissive materials for organic light-emitting diodes (OLEDs). nih.gov Introducing electron-withdrawing groups, such as the nitro group, to the pyridine ring can adjust the HOMO-LUMO energy gaps of these complexes, which in turn tunes the emission color and efficiency. nih.gov

Furthermore, research into related compounds like 2-adamantylamino-5-nitropyridine has shown high wavelength-conversion efficiency, indicating its potential for use in angle-tuned phase-matched wavelength conversion devices for optical communication systems. researchgate.net These findings suggest that the 5-nitropyridine framework, as found in this compound, is a promising structural motif for creating materials with advanced optical properties.

Applications in Dyes

Heterocyclic compounds are crucial in the synthesis of modern synthetic dyes, offering a wide range of bright and strong colors with good fastness properties. researchgate.netsemanticscholar.org The nitropyridine structure can be a key precursor in the production of heterocyclic azo dyes, which are of significant industrial importance. mdpi.com

The synthesis of such dyes typically involves the reduction of the nitro group to an amine, followed by diazotization and coupling with a suitable aromatic partner compound. mdpi.comresearchgate.net The specific substituents on the pyridine ring and the coupling component influence the final color and properties of the dye. mdpi.com Dyes derived from heterocyclic amines have been successfully applied to textile fibers such as wool and silk, demonstrating very good rubbing, washing, and light fastness. researchgate.net The resulting shades can range from blue to violet with excellent depth and levelness on fabrics. researchgate.net

The table below outlines the general properties of acid dyes derived from heterocyclic amines, which are analogous to those that could be synthesized from this compound.

| Property | Performance | Application |

| Light Fastness | Good | Textile Dyeing (Wool, Silk) |

| Washing Fastness | Very Good | Textile Dyeing (Wool, Silk) |

| Rubbing Fastness | Very Good | Textile Dyeing (Wool, Silk) |

| Color Range | Blue to Violet | Textile Dyeing (Wool, Silk) |

Environmental and Safety Considerations in Research

Mitigation of Inhalation Risks

2,4-Dimethyl-5-nitropyridine is considered harmful if inhaled and may cause respiratory irritation. carlroth.com Therefore, minimizing the risk of inhalation exposure is a critical aspect of its safe handling.

Engineering Controls and Personal Protective Equipment (PPE): Primary engineering controls include the mandatory use of this chemical compound within a certified chemical fume hood to prevent the escape of dust or vapors into the laboratory environment. In addition to engineering controls, appropriate personal protective equipment must be worn. This includes respiratory protection in the form of an approved mask or respirator. General laboratory attire, such as a lab coat and safety goggles, is also required to prevent accidental contact.

First Aid Measures for Inhalation: In the event of accidental inhalation, the individual should be immediately removed to fresh air. If symptoms such as breathing difficulties persist or in severe cases of exposure, prompt medical attention should be sought.

| Control Measure | Specification |

| Engineering Control | Use only in a chemical fume hood. |

| Respiratory Protection | Approved mask or respirator. |

| Eye Protection | Safety goggles. |

| First Aid: Inhalation | Remove to fresh air; seek medical attention if symptoms persist. |

Spill Management and Waste Disposal

Effective spill management and proper waste disposal are essential to prevent contamination of the workspace and the environment.

Spill Cleanup Procedures: In the case of an accidental spill, personal precautions should be taken by wearing suitable protective equipment, including a respirator, gloves, and protective clothing. The spilled material should be mixed with an inert absorbent material, such as sand, and then carefully swept up. The collected mixture should be placed into a tightly closed container for subsequent disposal. It is crucial to prevent the material from entering drains or water courses.

Waste Disposal: The disposal of this compound is subject to national and regional regulations. It should be treated as special waste and handled by a licensed disposal company. Researchers must consult with local waste disposal authorities to ensure compliance with all applicable guidelines. Contaminated clothing should be washed thoroughly before reuse.

| Procedure | Action |

| Spill Cleanup | Mix with inert absorbent (e.g., sand), sweep up, and place in a closed container for disposal. |

| Environmental Protection | Do not allow material to enter drains or water courses. |

| Waste Disposal | Arrange disposal as special waste with a licensed company, following all local regulations. |

Thermal Hazards and Release of NOₓ Gases

Thermal instability presents a significant hazard associated with this compound.

Hazardous Combustion Products: The compound should be protected from heat, flames, and sparks. In the event of a fire or through thermal decomposition, this compound can release hazardous combustion products. These include toxic gases such as carbon monoxide and various nitrogen oxides (NOₓ). The release of NOₓ gases is a particular concern due to their respiratory toxicity and environmental impact.

Firefighting Measures: In case of a fire involving this material, dry powder or carbon dioxide extinguishers are recommended. Firefighters should wear appropriate protective clothing and self-contained breathing apparatus to protect against the hazardous decomposition products.

| Hazard Condition | Products / Response |

| Conditions to Avoid | Heat, flames, sparks. |

| Hazardous Decomposition | Carbon monoxide, Nitrogen oxides (NOₓ). |

| Fire Extinguishing Media | Dry powder, Carbon dioxide. |

Environmental Impact Studies

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2,4-Dimethyl-5-nitropyridine in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, lab coats, and closed-toe shoes to avoid skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if aerosolization is possible .

- Ventilation : Use fume hoods for procedures releasing vapors. Ensure local exhaust ventilation systems are functional .

- Waste Management : Segregate waste in labeled, chemically resistant containers. Collaborate with certified waste disposal services to comply with environmental regulations .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer :

- Nitration of Pyridine Derivatives : Start with 2,4-dimethylpyridine, followed by controlled nitration using mixed acids (HNO₃/H₂SO₄) at 0–5°C to prevent over-nitration. Monitor reaction progress via TLC or HPLC .

- Purification : Recrystallize crude product using ethanol/water mixtures. Validate purity via melting point analysis and NMR (¹H/¹³C) .

Q. How can spectroscopic techniques characterize this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR in CDCl₃ shows aromatic protons as doublets (δ 8.5–9.0 ppm for nitro-adjacent H) and methyl groups as singlets (δ 2.5–3.0 ppm) .

- IR Spectroscopy : Confirm nitro (─NO₂) stretches at ~1520 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric). C─H bending for methyl groups appears at ~1380 cm⁻¹ .

Advanced Research Questions

Q. How do density-functional theory (DFT) calculations predict the electronic properties of this compound?

- Methodological Answer :

- Functional Selection : Use hybrid functionals like B3LYP (combining exact exchange and gradient corrections) for accurate thermochemical data. Basis sets such as 6-311+G(d,p) improve electron correlation modeling .

- Property Prediction : Calculate HOMO-LUMO gaps to assess reactivity. Compare dipole moments with experimental values to validate computational models .

Q. What role does this compound play in nonlinear optical (NLO) materials?

- Methodological Answer :

- Crystal Engineering : Co-crystallize with chiral agents (e.g., cyclooctylamine) to enhance NLO activity. Monitor second-harmonic generation (SHG) efficiency using Nd:YAG lasers (λ = 1064 nm) .

- Phase Matching : Optimize crystal thickness (e.g., 0.9 mm for COANP analogs) and alignment to maximize SHG output. Refractive indices (n ≈ 1.7–1.8) should be measured via ellipsometry .

Q. How can researchers resolve contradictions in reaction outcomes under varying experimental conditions?

- Methodological Answer :

- Controlled Replication : Repeat experiments with standardized conditions (e.g., solvent purity, temperature ±1°C). Use statistical tools (e.g., ANOVA) to identify outliers .

- Mechanistic Probes : Employ isotopic labeling (e.g., ¹⁵N-nitropyridine) to trace reaction pathways. Combine kinetic studies with DFT-derived transition states to explain discrepancies .

Q. What strategies optimize the regioselective functionalization of this compound?

- Methodological Answer :

- Directing Groups : Introduce temporary substituents (e.g., sulfonic acid) at the 3-position to bias electrophilic substitution. Remove via hydrolysis post-functionalization .

- Cross-Coupling : Use Pd-catalyzed Suzuki-Miyaura reactions with arylboronic acids. Prioritize ligands like SPhos for sterically hindered substrates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.